- Process for the oxidation of certain substituted N-cyanosulfilimines to insecticidal N-cyanosulfoximines, United States, , ,
Cas no 946578-00-3 (Sulfoxaflor)
Sulfoxaflor structure
Product Name:Sulfoxaflor
CAS-Nr.:946578-00-3
MF:C10H10F3N3OS
MW:277.266110897064
MDL:MFCD22572331
CID:796610
Update Time:2023-11-22
Sulfoxaflor Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyanamide,N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-l4-sulfanylidene]-
- [methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ<sup>6</sup>-sulfanylidene]cyanamide
- Sulfoxaflor
- Sulfoxaflor Solution
- Sulfoxaflor Standard
- N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide (ACI)
- Closer
- Closer SC
- Fengchongding
- GF 2032
- GF 2372
- Isoclast active
- Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine
- Transform
- XDE 208
-
- MDL: MFCD22572331
- Inchi: 1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3
- InChI-Schlüssel: ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
- Lächelt: N#CN=S(C(C)C1C=CC(C(F)(F)F)=NC=1)(C)=O
Sulfoxaflor Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | S755005-2.5mg |
Sulfoxaflor |
946578-00-3 | 2.5mg |
$ 131.00 | 2023-09-06 | ||
| TRC | S755005-10mg |
Sulfoxaflor |
946578-00-3 | 10mg |
$ 253.00 | 2023-09-06 | ||
| TRC | S755005-50mg |
Sulfoxaflor |
946578-00-3 | 50mg |
$1086.00 | 2023-05-17 | ||
| TRC | S755005-100mg |
Sulfoxaflor |
946578-00-3 | 100mg |
$ 1929.00 | 2023-09-06 | ||
| Chemenu | CM175508-10mg |
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-l6-sulfanylidene)cyanamide |
946578-00-3 | 95% | 10mg |
$215 | 2022-06-09 | |
| eNovation Chemicals LLC | Y1091474-100mg |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine |
946578-00-3 | 99% | 100mg |
$885 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1091474-300mg |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine |
946578-00-3 | 99% | 300mg |
$1595 | 2024-07-28 | |
| BAI LING WEI Technology Co., Ltd. | 1579247-10MG |
Sulfoxaflor, 99% |
946578-00-3 | 99% | 10MG |
¥ 1056 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | P-1133S-1ml |
Sulfoxaflor,100 μg/mL in Methanol |
946578-00-3 | 100 μg/mL in Methanol | 1ml |
¥ 494 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | A011579247-10mg |
Sulfoxaflor |
946578-00-3 | 99% | 10mg |
¥1056 | 2023-11-24 |
Sulfoxaflor Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium permanganate Solvents: Dichloromethane , Water ; rt → 3 °C; 2 h, 3 °C → 11 °C; 1 h, cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium permanganate Solvents: Dichloromethane , Water ; rt → 3 °C; 2 h, 3 °C → 11 °C; 1 h, cooled
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 1.5 h
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 1.5 h
Referenz
- Process for the oxidation of heteroaryl sulfilimines to sulfoximines with ruthenium tetroxide or an alkali metal permanganate, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Stable insecticide compositions including an N-substituted (6-haloalkylpyridin-3- yl)alkyl sulfoximine compound and methods for preparation of same, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran , Hexamethylphosphoramide ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Increasing plant vigor with sulfoximines, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of insecticidal N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , m-Chloroperbenzoic acid Solvents: Ethanol , Water ; 20 min, 0 °C
1.2 Solvents: Ethanol ; 5 min, 0 °C
1.3 Reagents: Water
1.2 Solvents: Ethanol ; 5 min, 0 °C
1.3 Reagents: Water
Referenz
- Synthesis and insecticidal activity of sulfoxaflor, Nongyao, 2011, 50(1), 23-25
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile , Water ; < 20 °C; 50 min, < 20 °C; 20 °C → 10 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, < 10 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, < 10 °C
Referenz
- Synthetic process of novel pesticides sulfoxaflor, Youjifu Gongye, 2012, (3), 5-7
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Nitric acid , Periodic acid (H5IO6), sodium salt (1:3) Catalysts: Ruthenium trichloride Solvents: Ethyl acetate , Water ; pH 3 - 4, rt
Referenz
- Anodic Dehydrogenative Cyanamidation of Thioethers: Simple and Sustainable Synthesis of N-Cyanosulfilimines, Angewandte Chemie, 2021, 60(43), 23197-23201
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Synergistic pesticidal compositions including a sulfoximine pesticide and herbicide, and preparation of sulfoximines, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Potassium tert-butoxide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Synergistic pesticidal mixtures containing sulfoximines, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of sulfoximine insecticides for control of resistant insects, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium permanganate Solvents: Acetonitrile , Water ; rt → 15 °C; 50 min, 19 °C; 45 min
Referenz
- Process for the preparation of certain substituted N-cyanosulfilimines, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of pyridine, oxazoline, isoxazoline, and 2-pyranone derivatives as agricultural chemicals, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium permanganate Solvents: Acetonitrile , Water ; 74 min, 10 - 15 °C; 45 min, 15 °C
Referenz
- Process for the preparation of certain substituted sulfilimines, United States, , ,
Sulfoxaflor Raw materials
- N-Methyl1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylidenecyanamide
- Cyanamide, N-[(R)-methyl[(1R)-1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]-, rel-
- Cyanamide, N-[methyloxido[[6-(trifluoromethyl)-3-pyridinyl]methyl]-λ4-sulfanylidene]-
Sulfoxaflor Preparation Products
Sulfoxaflor Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:946578-00-3)Sulfoxaflor
Bestellnummer:sfd3062
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:946578-00-3)Sulfoxaflor
Bestellnummer:LE12257
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:06
Preis ($):discuss personally
Email:18501500038@163.com
Sulfoxaflor Verwandte Literatur
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
946578-00-3 (Sulfoxaflor) Verwandte Produkte
- 1046119-63-4(N-Methyl1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylidenecyanamide)
- 1233515-75-7(Sulfoxaflor (RS))
- 1049684-74-3(Cyanamide, N-[(R)-methyl[(1S)-1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]-)
- 946578-43-4(5-[1-(Methylsulfonimidoyl)ethyl]-2-(trifluoromethyl)pyridine)
- 2483829-27-0(13C,98%) 100 UG/ML IN METHANOL)
- 1233515-46-2(Sulfoxaflor (RR))
- 1186104-89-1(N-Methyloxido1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylideneurea)
- 946577-99-7(Cyanamide, N-[methyloxido[[6-(trifluoromethyl)-3-pyridinyl]methyl]-λ4-sulfanylidene]-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)